Methods and Technical Details
The synthesis of t-Boc-Aminooxy-PEG4-amine typically involves several steps:
Structure and Data
The molecular structure of t-Boc-Aminooxy-PEG4-amine can be described as follows:
Reactions and Technical Details
t-Boc-Aminooxy-PEG4-amine can participate in various chemical reactions, including:
Process and Data
The mechanism of action for t-Boc-Aminooxy-PEG4-amine primarily revolves around its ability to form stable conjugates with carbonyl-containing compounds through oxime formation. This reaction proceeds via:
t-Boc-Aminooxy-PEG4-amine has various scientific uses, including:
t-Boc-Aminooxy-PEG4-amine (molecular weight: 352.42 g/mol, formula: C₁₅H₃₂N₂O₇) features two orthogonally protected functional groups separated by a tetraethylene glycol (PEG4) spacer:
This architecture enables sequential conjugation reactions critical for PROTAC assembly:
The PEG4 spacer provides critical spatial separation (∼17.6 Å), enabling simultaneous engagement of the POI and E3 ligase without steric clashes. Molecular dynamics simulations confirm that the ethylene oxide repeats adopt helical conformations that maintain linker flexibility while optimizing distance between protein binding interfaces—a prerequisite for productive ternary complex formation [3] [6].
Table 1: Key Chemical Properties of t-Boc-Aminooxy-PEG4-amine
| Property | Specification |
|---|---|
| CAS Number | 2496687-02-4 |
| Molecular Formula | C₁₅H₃₂N₂O₇ |
| Molecular Weight | 352.42 g/mol |
| Functional Groups | Boc-protected aminooxy, primary amine |
| Solubility | ≥100 mg/mL in DMSO (aqueous soluble) |
| Critical Spacer Length | 4 PEG units (∼17.6 Å) |
| Deprotection Conditions | Mild acid (e.g., TFA) |
Linker chemistry directly dictates PROTAC efficacy by influencing ternary complex stability, degradation kinetics, and cellular permeability. Comparative analyses reveal distinct advantages of t-Boc-Aminooxy-PEG4-amine’s PEG4 spacer over traditional alkyl/ether alternatives:
Table 2: Performance Comparison of PROTAC Linker Chemistries
| Linker Type | Degradation Efficiency* | Solubility (µM) | Cellular Uptake | Key Limitations |
|---|---|---|---|---|
| PEG4 (e.g., t-Boc-Aminooxy-PEG4-amine) | 85–95% | >300 | High | Optimized balance |
| Alkyl (C8–C12) | 40–60% | <100 | Moderate | Low solubility, rigidity |
| PEG2 | 30–50% | 150 | High | Insufficient length |
| PEG7 | 70–80% | >500 | Low | Reduced permeability |
The orthogonality of t-Boc-Aminooxy-PEG4-amine enables its integration with diverse E3 ligase ligands:
Cereblon (CRBN) Recruitment:
Von Hippel-Lindau (VHL) Recruitment:
Table 3: Degradation Metrics for PEG4-Linked PROTACs in Model Systems
| Target Protein | E3 Ligase | Warhead | DC₅₀ (nM) | Degradation Efficiency | Reference Model |
|---|---|---|---|---|---|
| BRD4 | CRBN | JQ1 | 2.1 | 95% | Ramos lymphoma |
| ERα | VHL | Tamoxifen analog | 5.8 | 92% | MCF-7 breast cancer |
| IRAK4 | CRBN | TLR7 inhibitor | 3.4 | 88% | THP-1 monocytes |
| Tau | Keap1 | Tau binder | 12.3 | 75% | Neuroblastoma |
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 593-80-6